molecular formula C25H20N4O2 B2366524 2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291863-03-0

2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B2366524
CAS No.: 1291863-03-0
M. Wt: 408.461
InChI Key: WGEICSJURURDGV-UHFFFAOYSA-N
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Description

This compound belongs to the phthalazinone class of heterocyclic molecules, characterized by a phthalazine backbone fused with a 1,2,4-oxadiazole ring. The structure features a 3,4-dimethylphenyl group at position 2 of the phthalazinone and a 3-methylphenyl substituent on the oxadiazole moiety.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-15-7-6-8-18(13-15)23-26-24(31-28-23)22-20-9-4-5-10-21(20)25(30)29(27-22)19-12-11-16(2)17(3)14-19/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEICSJURURDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one , also referred to as compound 14 , has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological mechanisms, and its efficacy in various biological assays.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O2C_{22}H_{22}N_{4}O_{2} with a molecular weight of approximately 378.44 g/mol. The structure features a phthalazine core substituted with a dimethylphenyl group and an oxadiazole moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compound 14 exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key proteins associated with cell proliferation and survival.

  • Cell Line Studies : In vitro assays using the WST assay revealed that compound 14 has an IC50 value of 0.3 μM in the EU-1 cell line, indicating potent cytotoxicity. The compound was also tested against other cancer lines, including ALL (Acute Lymphoblastic Leukemia) and neuroblastoma (NB) cell lines, showing consistent potency across these models .
Cell LineIC50 (μM)
EU-10.3
ALL0.3 - 0.4
NB0.5 - 1.2

The anticancer activity of compound 14 is attributed to its ability to induce apoptosis in cancer cells. It achieves this through:

  • Inhibition of MDM2 : Compound 14 disrupts the interaction between MDM2 and p53, leading to p53 activation which is crucial for apoptosis in tumor cells .
  • Caspase Activation : The compound induces caspase activation (caspases 3, 7, and 9), which are essential for executing apoptosis in both p53-dependent and independent pathways .

Case Studies

In a recent study published in Nature Communications, researchers explored the effects of compound 14 on various cancer models:

  • Study Design : The study involved treating multiple cancer cell lines with varying concentrations of compound 14 and assessing cell viability through WST assays.
  • Results :
    • A significant reduction in colony formation was observed in treated cells compared to controls.
    • Notably, normal hematopoietic cells showed no significant cytotoxic effects when treated with compound 14, suggesting a favorable therapeutic index .

Comparative Analysis

To further understand the biological activity of compound 14, it is useful to compare it with other known compounds exhibiting similar activities:

Compound NameIC50 (μM)Mechanism of Action
Compound A0.5MDM2 inhibitor
Compound B0.7Induces apoptosis via caspases
Compound C1.0Inhibits proliferation via signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Substituents Biological Activity (if reported) Source
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one C₂₅H₂₀N₄O₄ 440.46 4.799 72.714 3,4-dimethoxyphenyl (oxadiazole) Not explicitly stated
4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one C₂₅H₂₀N₄O₂ 408.46 6.107 57.453 4-ethylphenyl (oxadiazole) Not explicitly stated
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C₂₃H₁₆N₄O₃ 396.41 Not reported Not reported 4-methoxyphenyl (oxadiazole) Not explicitly stated
4-[3-(4-Isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C₂₆H₂₂N₄O₄ 454.48 Not reported Not reported 4-isopropoxy-3-methoxyphenyl (oxadiazole) Not explicitly stated
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one C₂₂H₁₃BrN₄O₂ 445.27 Not reported Not reported 3-bromophenyl (oxadiazole) Intermediate in drug synthesis

Key Observations :

  • logP Trends : The presence of electron-donating groups (e.g., methoxy in ) reduces hydrophobicity (logP = 4.799) compared to alkyl-substituted analogs (logP = 6.107 for ethylphenyl in ). This suggests that polar substituents enhance solubility, which is critical for bioavailability.

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